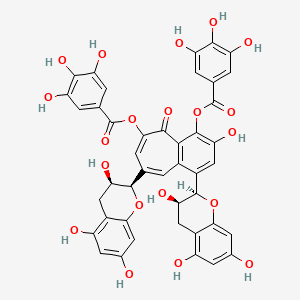
Theaflavin-3,3'-digallate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
テアフラビン 3,3’-ジガレートは、主に紅茶に見られるポリフェノール化合物です。これは、茶葉の発酵過程で形成される主要なテアフラビンの1つです。 この化合物は、強力な抗酸化作用、抗炎症作用、および抗ウイルス作用で知られています 。 がん予防や心血管保護など、健康上の利点の可能性により、科学研究で注目を集めています .
準備方法
合成経路と反応条件: テアフラビン 3,3’-ジガレートは、カテキン、特にエピガロカテキンガレートとエピカテキンガレートの酵素的酸化によって合成できます。このプロセスには、制御された条件下でテアフラビンの形成を促進するポリフェノールオキシダーゼ酵素を使用します。 この反応の最適条件には、pH 4.0、温度 25°C、反応時間 30 分が含まれます .
工業的製造方法: テアフラビン 3,3’-ジガレートの工業的製造には、通常、茶葉の発酵が含まれます。この過程で、葉のカテキンは、自然に存在する酵素によって酸化され、テアフラビンが形成されます。 このプロセスの効率は、温度、湿度、酸素レベルなどを制御するなど、発酵が起きる条件を最適化することで高めることができます .
化学反応の分析
反応の種類: テアフラビン 3,3’-ジガレートは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その生物学的活性と安定性にとって重要です。
一般的な試薬と条件:
酸化: テアフラビン 3,3’-ジガレートは、ポリフェノールオキシダーゼなどの触媒の存在下で、過酸化水素または分子酸素などの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 置換反応は、通常、穏やかな酸性または塩基性条件下で、ヒドロキシル基やアミノ基などの求核剤を含むものです。
主な生成物: これらの反応から生成される主な生成物には、さまざまなテアフラビン誘導体が含まれ、これらはテアフラビン 3,3’-ジガレートの核構造を保持していますが、その生物学的活性を高めたり変更したりできる異なる官能基を示しています .
4. 科学研究への応用
テアフラビン 3,3’-ジガレートは、科学研究で幅広い用途があります。
化学: ポリフェノール化学と抗酸化作用のメカニズムを研究するためのモデル化合物として使用されます。
生物学: 研究によると、テアフラビン 3,3’-ジガレートは、ジカウイルス、単純ヘルペスウイルス、ヒト免疫不全ウイルスなどのウイルスの複製を阻害できることが示されています.
医学: がん細胞でアポトーシスを誘導し、腫瘍の増殖を阻害する能力により、がん治療における治療的可能性があります.
産業: テアフラビン 3,3’-ジガレートは、食品業界で天然の抗酸化剤として使用され、食品の品質を維持し、保存期間を延ばしています.
科学的研究の応用
Theaflavin 3,3’-digallate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyphenol chemistry and the mechanisms of antioxidant activity.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.
作用機序
テアフラビン 3,3’-ジガレートは、複数の分子標的と経路を通じてその効果を発揮します。
抗酸化作用: フリーラジカルと活性酸素種を捕捉し、細胞を酸化ストレスから保護します。
抗炎症作用: 核因子-κB(NF-κB)の活性化を阻害し、炎症性サイトカインの産生を抑制します。
抗ウイルス作用: ジカウイルスプロテアーゼなどのウイルスプロテアーゼに結合し、その活性を阻害することで、ウイルスの複製を防ぎます.
抗がん作用: p53やp21などの腫瘍抑制タンパク質を上方制御し、抗アポトーシスタンパク質を下方制御することで、がん細胞でアポトーシスを誘導します.
類似化合物との比較
テアフラビン 3,3’-ジガレートは、その強力な生物学的活性により、テアフラビンの中でユニークなものです。類似の化合物には以下が含まれます。
テアフラビン: ガレート基のない基本的な構造であり、中程度の抗酸化作用と抗炎症作用があります。
テアフラビン-3-ガレート: 1つのガレート基を持つ誘導体であり、テアフラビンと比較して抗酸化作用が向上しています。
テアフラビン-3'-ガレート: 1つのガレート基を持つ別の誘導体であり、テアフラビン-3-ガレートと同様の活性があります.
テアフラビン 3,3’-ジガレートは、その生物学的活性を大幅に高める2つのガレート基を持っているため、さまざまな研究分野で非常に注目されている化合物です .
特性
分子式 |
C43H32O20 |
|---|---|
分子量 |
868.7 g/mol |
IUPAC名 |
[3-hydroxy-5-oxo-4-(3,4,5-trihydroxybenzoyl)oxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C43H32O20/c44-17-7-23(46)21-12-29(52)39(60-32(21)9-17)14-1-19-20(40-30(53)13-22-24(47)8-18(45)10-33(22)61-40)11-31(54)41(63-43(59)16-4-27(50)37(56)28(51)5-16)35(19)38(57)34(6-14)62-42(58)15-2-25(48)36(55)26(49)3-15/h1-11,29-30,39-40,44-56H,12-13H2/t29-,30-,39-,40-/m1/s1 |
InChIキー |
FJYGFTHLNNSVPY-BBXLVSEPSA-N |
異性体SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)OC(=O)C8=CC(=C(C(=C8)O)O)O)O |
正規SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)OC(=O)C8=CC(=C(C(=C8)O)O)O)O |
同義語 |
theaflavin-3,3'-digallate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















